molecular formula C4H11N3O2 B13336974 n-Hydroxy-n'-(2-hydroxyethyl)-n'-methylguanidine

n-Hydroxy-n'-(2-hydroxyethyl)-n'-methylguanidine

Cat. No.: B13336974
M. Wt: 133.15 g/mol
InChI Key: OXOQJTBVQYBGLJ-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(2-hydroxyethyl)-1-methylguanidine is an organic compound with a unique structure that includes both hydroxyl and guanidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1-(2-hydroxyethyl)-1-methylguanidine typically involves the reaction of guanidine derivatives with ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of 2-hydroxy-1-(2-hydroxyethyl)-1-methylguanidine may involve large-scale batch or continuous processes. These methods often utilize more efficient catalysts and optimized reaction conditions to ensure high throughput and cost-effectiveness. The purification of the final product is achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(2-hydroxyethyl)-1-methylguanidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The guanidine group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Hydroxy-1-(2-hydroxyethyl)-1-methylguanidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-(2-hydroxyethyl)-1-methylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and guanidine groups play a crucial role in binding to these targets, leading to modulation of biological pathways. This compound can inhibit enzyme activity or alter protein function, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl methacrylate: Similar in having a hydroxyl group but differs in its polymerizable acrylic group.

    2-Hydroxyethyl acrylate: Contains a hydroxyl group and an acrylate moiety, used in polymer synthesis.

Uniqueness

2-Hydroxy-1-(2-hydroxyethyl)-1-methylguanidine is unique due to the presence of both hydroxyl and guanidine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C4H11N3O2

Molecular Weight

133.15 g/mol

IUPAC Name

2-hydroxy-1-(2-hydroxyethyl)-1-methylguanidine

InChI

InChI=1S/C4H11N3O2/c1-7(2-3-8)4(5)6-9/h8-9H,2-3H2,1H3,(H2,5,6)

InChI Key

OXOQJTBVQYBGLJ-UHFFFAOYSA-N

Isomeric SMILES

CN(CCO)/C(=N/O)/N

Canonical SMILES

CN(CCO)C(=NO)N

Origin of Product

United States

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